molecular formula C15H12ClN3O2S B232442 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 143658-81-5

3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B232442
CAS RN: 143658-81-5
M. Wt: 333.8 g/mol
InChI Key: NVPJDYROQRMSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed to interact with metal ions and form chelates, which can then be detected using fluorescence spectroscopy. The compound has also been shown to exhibit cytotoxic activity against cancer cells and antimicrobial activity against various microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and various microorganisms. In vivo studies have shown that the compound can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is its ease of synthesis and availability. The compound is also relatively stable and can be stored for extended periods. However, one of the major limitations of the compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of new fluorescent probes based on the compound for the detection of other metal ions. Another area of research is the modification of the compound to improve its cytotoxic and antimicrobial activities. Additionally, the compound could be further investigated for its potential use in other applications such as imaging and drug delivery.
Conclusion:
In conclusion, 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has shown great potential in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in the detection of metal ions, cancer treatment, and antimicrobial activity. While there are limitations to its use, there are several future directions for research that could lead to the development of new applications for this compound.

Synthesis Methods

The synthesis of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 3-chlorobenzaldehyde, hydrazine hydrate, and 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with thiosemicarbazide to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

The chemical compound 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been investigated for its potential use in the treatment of cancer and as an antimicrobial agent.

properties

CAS RN

143658-81-5

Product Name

3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

3-[(3-chloroanilino)methyl]-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H12ClN3O2S/c16-10-4-3-5-11(8-10)17-9-19-15(22)21-14(18-19)12-6-1-2-7-13(12)20/h1-8,17,20H,9H2

InChI Key

NVPJDYROQRMSQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC(=CC=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC(=CC=C3)Cl)O

synonyms

1,3,4-Oxadiazole-2(3H)-thione, 3-(((3-chlorophenyl)amino)methyl)-5-(2- hydroxyphenyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.